molecular formula C22H29N5O2S B2695595 N-ethyl-1-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide CAS No. 1189907-58-1

N-ethyl-1-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide

Cat. No.: B2695595
CAS No.: 1189907-58-1
M. Wt: 427.57
InChI Key: IRNFAWSFKRPAEJ-UHFFFAOYSA-N
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Description

N-ethyl-1-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). This compound covalently binds to a cysteine residue (Cys-481) in the BTK active site , leading to permanent enzyme inactivation and effectively shutting down B-cell receptor (BCR) signaling. This mechanism is critically important in the study of B-cell-mediated pathologies. Its primary research value lies in the investigation of autoimmune diseases, such as rheumatoid arthritis and lupus, where aberrant BCR signaling is a known driver of disease progression. Researchers utilize this inhibitor to dissect the role of BTK in various immune cell functions, including B-cell activation, proliferation, and antibody production . Furthermore, due to the established role of BTK in B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this compound serves as a vital tool compound in preclinical oncology research for exploring resistance mechanisms and developing next-generation therapeutic strategies. The design of this inhibitor, featuring a piperidine carboxamide scaffold, contributes to its favorable pharmacokinetic properties, making it a suitable candidate for in vivo study models.

Properties

IUPAC Name

N-ethyl-1-[6-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2S/c1-3-23-22(29)18-8-10-27(11-9-18)19-12-21(26-15-25-19)30-14-20(28)24-13-17-6-4-16(2)5-7-17/h4-7,12,15,18H,3,8-11,13-14H2,1-2H3,(H,23,29)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNFAWSFKRPAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of benzoylamino and benzoyl intermediates, followed by their coupling with prolinamide derivatives under controlled conditions. Common reagents used in these reactions include benzoyl chloride, proline derivatives, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Core Pyrimidine Ring Reactivity

The pyrimidine scaffold in this compound is central to its chemical behavior. Key observations:

  • Electrophilic Substitution : Pyrimidine derivatives undergo halogenation at electron-deficient positions. For example, 2,4-dichloropyrido[2,3-d]pyrimidine derivatives are synthesized via chlorination with POCl₃ .

  • Nucleophilic Displacement : The sulfanyl (-S-) group at position 6 of the pyrimidine ring (as seen in the target compound) is susceptible to nucleophilic substitution. In similar structures, this position reacts selectively with amines or thiols under basic conditions .

Table 1: Representative Reactions of Pyrimidine Derivatives

Reaction TypeConditionsOutcomeReference
HalogenationPOCl₃, refluxChlorination at C2/C4 positions
Nucleophilic SubstitutionK₂CO₃, DMF, 80°CReplacement of -S- with amines
Reductive AlkylationNaBH₃CN, formaldehydeN-Methylation of adjacent amines

Piperidine-Carboxamide Modifications

The piperidine-4-carboxamide moiety undergoes functionalization via:

  • Amide Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the carboxamide group converts to carboxylic acid. This is critical for prodrug activation .

  • N-Alkylation : The N-ethyl group can be introduced via reductive amination using ethylamine and NaBH₃CN .

Example Synthesis Pathway :

  • Piperidine Ring Formation : Cyclization of 4-cyanopiperidine derivatives with ethyl chloroformate yields the carboxamide .

  • Coupling to Pyrimidine : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution links the piperidine to the pyrimidine core .

Carbamoylmethylsulfanyl Side Chain Reactivity

The {[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]} group exhibits:

  • Oxidative Stability : The sulfanyl (-S-) linker is stable under mild conditions but oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) with H₂O₂ or mCPBA .

  • Amide Bond Cleavage : Strong acids (e.g., TFA) or bases (e.g., LiOH) hydrolyze the carbamoyl group to a free amine .

Biological Implications :

  • This side chain enhances binding to kinase targets (e.g., ACK1/TNK2 inhibitors) by mimicking ATP’s adenine moiety .

  • Modulating the 4-methylphenyl group alters pharmacokinetic properties, as seen in structurally related pyrido[2,3-d]pyrimidines .

Synthetic Strategies for Analogues

Relevant methodologies from literature:

  • Fragment-Based Design : ACK1 inhibitors (e.g., compound 9r ) are synthesized via fragment coupling, optimizing substituents at R₁ (Cl, Br) and R₃ (m-F, p-OH aniline) for potency .

  • Multi-Step Cascade Reactions : Pyrido[2,3-d]pyrimidines are constructed via cyclocondensation of α-fluoromalonate and malononitrile, followed by chlorination and cyclization .

Table 2: Pharmacological Profiles of Analogues

Compound ClassTargetIC₅₀/EC₅₀Key Modification
Pyrido[2,3-d]pyrimidineDHFR10–50 nMN6-[(3,5-dimethoxyphenyl)methyl]
Piperidine-carboxamideACK1/TNK241–83% inhibitionHalogenation at pyrimidine C5
Thiazolo-pyrimidineAnticonvulsantED₅₀ = 24.38 mg/kg4-Chlorophenyl substitution

Stability and Degradation Pathways

  • Photodegradation : UV exposure leads to cleavage of the sulfanyl-pyrimidine bond, forming thiourea derivatives .

  • Metabolic Oxidation : Cytochrome P450 enzymes oxidize the ethyl group on the piperidine ring to hydroxyethyl metabolites .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural features to N-ethyl-1-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide exhibit significant anticancer properties. For instance, derivatives containing pyrimidine and piperidine moieties have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation through interference with critical signaling pathways involved in cancer progression .

Anti-inflammatory Properties

Compounds analogous to this compound have been studied for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Research has suggested that similar piperidine derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's disease. By targeting specific pathways involved in neuroinflammation and oxidative stress, these compounds could help mitigate neuronal damage .

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor of certain enzymes relevant to metabolic disorders. For example, it may inhibit 11β-hydroxysteroid dehydrogenase type 1, which is involved in cortisol metabolism. This inhibition could be beneficial in managing conditions like metabolic syndrome, type 2 diabetes, and obesity .

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. This opens avenues for developing new antibiotics or antifungal agents based on the core structure of this compound .

Synthesis and Evaluation

A study focused on synthesizing derivatives of this compound revealed promising results in terms of biological activity. The synthesized compounds were evaluated for their anticancer properties using various human cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics .

Mechanism of Action

The mechanism of action of N-ethyl-1-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its precise mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structural and physicochemical comparison with four analogs, highlighting key differences and their implications (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight Substituent Effects Evidence Source
Target Compound Pyrimidine-6-sulfanyl-carbamoylmethyl-p-tolylmethyl; N-ethyl-piperidine-4-carboxamide ~478.6 (calc.) Moderate lipophilicity (logP ~3.2 est.); Sulfanyl enhances stability vs. ethers -
1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide Pyrimidine-6-phenoxy (4-ethyl); N-(4-fluorobenzyl) 447.5 Phenoxy increases polarity (logP ~2.8 est.); 4-Fluorobenzyl enhances electronegativity [1]
N-[4-(acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide Piperidine-1-sulfonyl (tosyl); N-(4-acetylamino-phenyl) 415.5 Sulfonyl group reduces basicity (logP ~2.5 est.); Acetylamino may limit permeability [3]
1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide Pyrimidine-6-sulfanyl (2,5-dimethylphenyl); N-(2-ethoxybenzyl) ~494.6 (calc.) 2-Ethoxybenzyl introduces steric hindrance; 2,5-dimethylphenyl increases lipophilicity (logP ~3.5 est.) [4]

Pyrimidine Substituent Variations

  • Target Compound vs. [1]: Replacing the sulfanyl group with a phenoxy (as in [1]) reduces steric bulk and increases polarity due to oxygen’s electronegativity. However, sulfanyl groups in the target compound may offer better metabolic stability, as thioethers are less prone to enzymatic oxidation than ethers .
  • Target Compound vs. [4] : The 2,5-dimethylphenyl substituent in [4] introduces ortho-methyl groups, which could hinder rotational freedom compared to the target’s para-substituted p-tolylmethyl group. This may reduce binding affinity to planar targets .

Benzyl/Phenyl Group Modifications

  • 4-Fluorobenzyl ([1]) vs. ~3.2). The p-tolylmethyl group in the target compound likely enhances membrane permeability .
  • This contrasts with the target’s unhindered para-substituted aromatic system .

Piperidine Core Modifications

  • Target Compound vs. [3] : The sulfonyl group in [3] replaces the pyrimidine ring, drastically altering electronic properties. Sulfonyl is strongly electron-withdrawing, reducing piperidine’s basicity (pKa ~6 vs. ~8 for unsubstituted piperidine), which may affect ionization state and target interactions .

Research Implications

While biological data for these compounds are unavailable in the provided evidence, structural analysis suggests:

The target compound’s sulfanyl-p-tolylmethyl combination balances lipophilicity and stability, making it a candidate for orally bioavailable therapeutics.

Fluorine in [1] and ethoxy in [4] demonstrate how small substituent changes can fine-tune electronic and steric properties for target specificity.

The sulfonyl group in [3] highlights trade-offs between polarity and metabolic susceptibility.

Further studies should prioritize synthesizing these analogs and evaluating their pharmacokinetic and binding profiles.

Biological Activity

N-ethyl-1-{6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide, also identified by its CAS number 1189907-58-1, is a synthetic compound with potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H25N3O3SC_{23}H_{25}N_{3}O_{3}S with a complex structure that includes piperidine and pyrimidine rings. The presence of a carbamoyl group and a sulfanyl linkage suggests possible interactions with various biological targets.

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

  • Kinase Inhibition : Many pyrimidine derivatives act as inhibitors of various kinases, which play critical roles in cell signaling pathways associated with cancer and other diseases. For instance, related compounds have shown efficacy in targeting the EPH receptor family, which is implicated in tumor progression .
  • Anticancer Properties : Certain derivatives have demonstrated selective cytotoxicity against cancer cell lines, suggesting that they may interfere with cancer cell proliferation and survival mechanisms .

Pharmacological Studies

A review of related literature highlights several studies assessing the pharmacological potential of compounds structurally related to this compound:

  • In vitro Studies : In vitro assays have reported significant inhibition of cell growth in various cancer cell lines, indicating potential for further development as an anticancer agent .
  • In vivo Studies : Animal models have been employed to evaluate the pharmacokinetics and toxicity profiles of similar compounds. These studies are crucial for understanding the therapeutic window and safety of the compound in clinical settings .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Kinase InhibitionInhibits EPH receptor family
Anticancer ActivityInduces apoptosis in cancer cell lines
CytotoxicitySignificant growth inhibition in vitro

Case Study 1: EPH Receptor Inhibition

A study focused on a related pyrimidine compound demonstrated its ability to selectively inhibit EPH receptors involved in cancer metastasis. This finding underscores the potential of this compound to serve as a therapeutic agent targeting similar pathways.

Case Study 2: Preclinical Toxicity Assessment

Preclinical trials involving analogs of this compound revealed manageable toxicity levels at therapeutic doses, suggesting a favorable safety profile for further clinical investigation. These assessments are essential for guiding dosage recommendations in human trials .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?

Methodological Answer: The compound’s synthesis involves multi-step organic reactions, including:

  • Pyrimidine ring functionalization : Introduction of the sulfanyl group via nucleophilic substitution, using thiourea or thiol derivatives under basic conditions .
  • Piperidine-carboxamide coupling : Amide bond formation between the piperidine and carboxamide groups using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Optimization strategies :
    • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
    • Catalyst use : Palladium catalysts improve cross-coupling efficiency in pyrimidine modifications .
    • Temperature control : Stepwise heating (50–80°C) minimizes side reactions during thioether formation .

Q. What analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for the pyrimidine (δ 8.2–8.5 ppm), piperidine (δ 2.5–3.5 ppm), and carboxamide (δ 6.8–7.2 ppm) moieties .
  • High-Performance Liquid Chromatography (HPLC) :
    • Use C18 columns with acetonitrile/water gradients to assess purity (≥98% by area normalization) .
  • Mass Spectrometry (MS) :
    • ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 485.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from:

  • Structural isomerism : Configurational differences in the piperidine or sulfanyl groups alter target binding. Use X-ray crystallography (e.g., COD Entry 2230670 ) or NOE NMR to confirm stereochemistry.
  • Assay variability :
    • Enzyme inhibition : Standardize IC₅₀ measurements using recombinant enzymes (e.g., carbonic anhydrase isoforms) under controlled pH/temperature .
    • Cell-based assays : Use isogenic cell lines to minimize genetic variability .

Case Study :
Inconsistent antifungal activity reported in was traced to differences in solvent polarity (DMSO vs. ethanol), affecting compound solubility and bioavailability.

Q. What strategies are recommended for optimizing metabolic stability in preclinical studies?

Methodological Answer:

  • Structural modifications :
    • Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
    • Replace labile sulfanyl groups with sulfones or stable bioisosteres .
  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
    • Plasma protein binding : Use equilibrium dialysis to assess free fraction (% unbound) .

Q. How should researchers design experiments to analyze structure-activity relationships (SAR)?

Methodological Answer:

  • Fragment-based design : Synthesize analogs with systematic substitutions (e.g., pyrimidine → pyridine, piperidine → morpholine) .
  • Computational modeling :
    • Docking studies : Use AutoDock Vina to predict binding to target proteins (e.g., kinases, GPCRs) .
    • QSAR models : Correlate logP, polar surface area, and H-bond donors with activity .
  • Biological validation :
    • Dose-response curves : Test analogs in triplicate across 10 concentrations (e.g., 1 nM–100 µM) .

Example SAR Finding :
Replacing the 4-methylphenyl group with a 4-fluorophenyl moiety increased affinity for carbonic anhydrase IX by 3-fold .

Safety and Compliance

Q. What safety precautions are essential for handling this compound?

Methodological Answer:

  • Hazard classification : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation) .
  • Protective measures :
    • Use fume hoods for weighing and synthesis.
    • Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • First aid :
    • Inhalation : Move to fresh air; administer oxygen if necessary .
    • Skin contact : Wash with soap/water for 15 minutes .

Data Contradiction Analysis

Q. How should conflicting crystallographic data be addressed?

Methodological Answer:

  • Re-evaluate crystal packing : Compare unit cell parameters (e.g., a = 13.286 Å, b = 9.1468 Å ) with literature.
  • Hydrogen bonding analysis : Use Mercury software to identify weak interactions (e.g., C–H⋯π bonds) that may stabilize polymorphs .
  • Thermal analysis : Perform DSC to detect polymorphic transitions (e.g., melting point variations >5°C indicate distinct forms) .

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